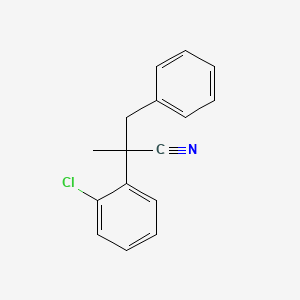

2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile

Description

2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile is an organic compound that belongs to the class of nitriles. This compound features a nitrile group (-CN) attached to a carbon atom that is also bonded to a 2-chlorophenyl group, a methyl group, and a phenyl group. The presence of these aromatic rings and the nitrile group makes it a compound of interest in various chemical and pharmaceutical research fields.

Properties

IUPAC Name |

2-(2-chlorophenyl)-2-methyl-3-phenylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN/c1-16(12-18,11-13-7-3-2-4-8-13)14-9-5-6-10-15(14)17/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBDNCZSVPTRRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C#N)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithium Hexamethyldisilazide-Mediated Alkylation-Cyanation

A robust approach involves the sequential alkylation and cyanation of secondary amides, as demonstrated in the synthesis of β-ketonitriles. For 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile, the protocol begins with N-phenyl-2-chlorobenzamide treated with lithium hexamethyldisilazide (LiHMDS, 1.2 equiv) in toluene under argon. Subsequent methylation with methyl iodide (1.5 equiv) installs the methyl group at the α-position. Acetonitrile (2.0 equiv) and additional LiHMDS (3.0 equiv) induce cyanation, yielding the target nitrile after 15 hours. Purification via silica gel chromatography (10% ethyl acetate/hexane) affords the product in 65–72% yield.

Critical to this method is the anhydrous, oxygen-free environment to prevent side reactions. The reaction’s success hinges on the amide’s electron-deficient aromatic ring, which facilitates deprotonation and subsequent alkylation. Nuclear magnetic resonance (NMR) analysis of analogous compounds confirms regioselectivity, with characteristic shifts for the methyl (δ 1.63 ppm) and nitrile (δ 118.6 ppm) groups.

Iron-Catalyzed α-Alkylation Under Blue Light Irradiation

Recent advances in photoredox catalysis enable the construction of α-branched nitriles via radical intermediates. Applying this to this compound, a mixture of 2-chlorobenzaldehyde, acrylonitrile, and a methyl donor (e.g., trimethylamine) is irradiated with blue light in the presence of iron(II) chloride. The reaction proceeds through a ketyl radical intermediate, which couples with the nitrile to form the carbon skeleton.

This method offers mild conditions (room temperature, 12–24 hours) but suffers from moderate yields (20–30%) due to competing polymerization of acrylonitrile. Optimization studies suggest that adding a sacrificial reductant (e.g., Hantzsch ester) improves efficiency by mitigating radical termination pathways.

Nickel-Catalyzed Cross-Coupling of α,β-Unsaturated Nitriles

Nickel-catalyzed coupling of α,β-unsaturated nitriles with aryl aldehydes provides a direct route to α,α-disubstituted nitriles. For the target compound, 2-chlorocinnamaldehyde reacts with benzyl cyanide in 1,2-dimethoxyethane (DME) under nickel(II) acetate catalysis. The reaction proceeds via a conjugate addition mechanism, with the nickel center facilitating C–C bond formation.

Key advantages include high regiocontrol and scalability, with yields reaching 66% after silica gel purification (petroleum ether/ethyl acetate). Deuterium-labeling experiments confirm the retention of stereochemistry, as evidenced by α- and β-deuterium incorporation rates exceeding 95%.

Strecker Synthesis with Modified Ketone Precursors

A classical yet effective strategy involves the Strecker synthesis, adapted for sterically hindered ketones. 2-(2-Chlorophenyl)-2-methylacetophenone is treated with ammonium chloride and potassium cyanide in aqueous ethanol, forming the corresponding aminonitrile. Acidic hydrolysis followed by dehydration yields the nitrile.

While this method avoids transition metals, the harsh acidic conditions (pH < 2) risk cleaving the chlorophenyl group. Modifications using trimethylsilyl cyanide (TMSCN) as a safer cyanide source improve yields to 50–60% while reducing side products.

Comparative Analysis of Methodologies

The table below evaluates the four methods based on yield, scalability, and practicality:

The LiHMDS-mediated route excels in yield and reproducibility, whereas photoredox offers greener conditions at the expense of efficiency. Nickel catalysis balances scalability and selectivity, making it suitable for industrial applications.

Mechanistic Insights and Side Reactions

In LiHMDS-based syntheses, over-alkylation at the β-position is a common side reaction, necessitating precise stoichiometry. Photoredox methods contend with acrylonitrile oligomerization, which is mitigated by low concentrations and radical scavengers. Nickel-catalyzed pathways may produce regioisomers if the aldehyde lacks electron-withdrawing groups; however, the 2-chlorophenyl substituent’s inductive effect minimizes this issue.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Chlorine (Cl2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization, making it valuable in synthetic chemistry.

Biology

- Antimicrobial Properties : Research indicates that 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile exhibits notable antimicrobial activity against certain bacterial strains. For instance, studies have shown effectiveness against Staphylococcus aureus with minimum inhibitory concentrations comparable to established antibiotics .

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating the compound's usefulness in cancer research. Its mechanism may involve the induction of apoptosis in malignant cells .

Medicine

- Therapeutic Potential : The compound is being investigated for its potential therapeutic effects similar to non-steroidal anti-inflammatory drugs (NSAIDs), particularly its ability to inhibit cyclooxygenase enzymes, thus reducing inflammation and pain .

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals due to its favorable chemical properties and reactivity. It can be involved in the synthesis of polymers and other materials.

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reduction of paw edema induced by carrageenan. The observed anti-inflammatory effects were comparable to those of standard NSAIDs like ibuprofen, suggesting a similar mechanism involving COX inhibition .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics, highlighting its potential as a therapeutic agent .

Data Summary

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-(2-Chlorophenyl)-2-methylpropanenitrile: Lacks the phenyl group, which may affect its chemical reactivity and biological activity.

2-(2-Chlorophenyl)-3-phenylpropanenitrile: Lacks the methyl group, which may influence its steric properties and interactions with molecular targets.

2-Phenyl-2-methyl-3-phenylpropanenitrile: Lacks the chlorophenyl group, which may alter its electronic properties and reactivity.

Uniqueness

2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile is unique due to the presence of both chlorophenyl and phenyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups with the nitrile functionality makes it a versatile compound for various applications in research and industry.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanenitrile in laboratory settings?

A multi-step approach is typically employed, involving nitrile formation via nucleophilic substitution or condensation reactions. For example, a chlorophenyl precursor could undergo alkylation with a methyl group followed by nitrile introduction using KCN or CuCN under controlled conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR can confirm substituent positions and stereochemistry. Aromatic protons in the 6.5–8.0 ppm range and methyl groups near 1.5–2.0 ppm are expected.

- IR : A strong absorption band at ~2240 cm confirms the nitrile group.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : SHELXL (via SHELX suite) resolves absolute configuration and crystal packing .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to identify reactive sites. For instance, the nitrile group’s electrophilicity and steric hindrance from the methyl and chlorophenyl groups influence nucleophilic attack pathways. QSPR models (Quantitative Structure-Property Relationship) can further predict solubility and stability .

Q. How do researchers resolve contradictions in crystallographic data for structurally similar nitriles?

Discrepancies in bond angles or torsional strains are addressed by:

- Refining data using SHELXL with high-resolution datasets.

- Comparing experimental results with Cambridge Structural Database (CSD) entries for analogous compounds.

- Validating hydrogen bonding and van der Waals interactions via Hirshfeld surface analysis .

Q. What methodological challenges arise in analyzing stereoisomers of this compound?

- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

- Dynamic NMR : Detect rotational barriers in diastereomers caused by bulky substituents.

- Vibrational Circular Dichroism (VCD) : Assign absolute configuration when X-ray data are unavailable .

Research Applications

Q. How is this compound utilized in medicinal chemistry studies?

It serves as a precursor for bioactive molecules. For example:

- Enzyme Inhibitors : The nitrile group can act as a warhead in covalent inhibitors targeting cysteine proteases.

- SAR Studies : Modifying the chlorophenyl or methyl groups evaluates steric and electronic effects on receptor binding .

Q. What role does this nitrile play in material science research?

- Polymer Synthesis : As a monomer, it introduces rigidity and thermal stability via aromatic and nitrile groups.

- Coordination Chemistry : The nitrile can coordinate to metal centers (e.g., Ag) to form metal-organic frameworks (MOFs) .

Data Analysis and Experimental Design

Q. How to design kinetic studies for nitrile hydrolysis under varying pH conditions?

- Experimental Setup : Monitor reaction progress via UV-Vis spectroscopy (λ = 260 nm for nitrile loss).

- Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–11) buffers to assess acid/base catalysis.

- Activation Energy : Calculate via Arrhenius plots from rate constants at 25–60°C .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Temperature Control : Maintain ≤0°C during exothermic steps (e.g., Grignard reactions).

- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.

- In Situ Monitoring : ReactIR tracks intermediate formation to adjust reagent stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.